molecular formula C10H13N5O4 B12408583 Adenosine-5',5''-d2

Adenosine-5',5''-d2

Cat. No.: B12408583
M. Wt: 269.25 g/mol
InChI Key: OIRDTQYFTABQOQ-QTYQXZHASA-N
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Description

Adenosine-5’,5’‘-d2 is a labeled analogue of adenosine, a purine nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the presence of deuterium atoms at the 5’ and 5’’ positions of the ribose moiety. The molecular formula of Adenosine-5’,5’'-d2 is C10H11D2N5O4, and it has a molecular weight of 269.26 g/mol. This compound is used extensively in research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-5’,5’'-d2 typically involves the incorporation of deuterium atoms into the ribose moiety of adenosine. This can be achieved through various chemical and enzymatic methods. One common approach is the use of deuterated reagents in the synthesis of the ribose precursor, followed by its incorporation into the nucleoside structure.

Industrial Production Methods: Industrial production of Adenosine-5’,5’'-d2 involves large-scale synthesis using deuterated starting materials. The process includes the preparation of deuterated ribose, followed by its coupling with adenine to form the final product. The reaction conditions are optimized to ensure high yield and purity of the compound. The final product is then purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: Adenosine-5’,5’'-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and for understanding its role in biochemical processes.

Common Reagents and Conditions:

    Oxidation: Adenosine-5’,5’'-d2 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents, such as halides or amines, under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Adenosine-5’,5’'-d2 can lead to the formation of adenosine derivatives with altered functional groups, while substitution reactions can introduce new substituents at specific positions on the nucleoside .

Scientific Research Applications

Adenosine-5’,5’'-d2 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleosides.

    Biology: The compound is employed in metabolic studies to trace the pathways of adenosine metabolism in cells and tissues.

    Medicine: Adenosine-5’,5’'-d2 is used in pharmacological research to investigate the effects of adenosine analogues on various physiological processes, including cardiovascular and neurological functions.

    Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents targeting adenosine receptors .

Mechanism of Action

Adenosine-5’,5’‘-d2 exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors. These receptors include A1, A2A, A2B, and A3 subtypes. The binding of Adenosine-5’,5’'-d2 to these receptors triggers a cascade of intracellular signaling pathways, leading to various physiological responses. For example, activation of A1 receptors can result in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels and causing cellular effects such as vasodilation and anti-inflammatory responses .

Comparison with Similar Compounds

    Adenosine: The parent compound, which lacks the deuterium labeling.

    Adenosine monophosphate (AMP): A nucleotide that plays a key role in cellular energy metabolism.

    Adenosine diphosphate (ADP) and Adenosine triphosphate (ATP): Nucleotides involved in energy transfer within cells.

Uniqueness: Adenosine-5’,5’'-d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage over non-labeled analogues in research applications, enabling detailed investigations of biochemical pathways and reaction mechanisms .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

269.25 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[dideuterio(hydroxy)methyl]oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1D2

InChI Key

OIRDTQYFTABQOQ-QTYQXZHASA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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